1,2-Ethane-1,2-d2-diol, 1,2-diphenyl-
Overview
Description
1,2-Ethane-1,2-d2-diol, 1,2-diphenyl- is a deuterated derivative of 1,2-diphenylethane-1,2-diol. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the molecule. The compound is known for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Ethane-1,2-d2-diol, 1,2-diphenyl- can be synthesized through several methods. One common method involves the reaction of benzoin with deuterated water (D2O) in the presence of a deuterating agent. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. it can be produced on a larger scale using similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethane-1,2-d2-diol, 1,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzil derivatives.
Reduction: It can be reduced to form 1,2-diphenylethane.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzil derivatives.
Reduction: 1,2-Diphenylethane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1,2-Ethane-1,2-d2-diol, 1,2-diphenyl- has several applications in scientific research:
Chemistry: Used as a deuterated standard in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways involving deuterium-labeled compounds.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of deuterated materials for various industrial applications.
Mechanism of Action
The mechanism of action of 1,2-Ethane-1,2-d2-diol, 1,2-diphenyl- involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to various chemical transformations, depending on the reaction conditions and the presence of catalysts. The deuterium atoms in the compound can also influence reaction kinetics and pathways, providing valuable insights into reaction mechanisms .
Comparison with Similar Compounds
Similar Compounds
1,2-Diphenylethane-1,2-diol: The non-deuterated version of the compound.
Benzoin: A precursor in the synthesis of 1,2-diphenylethane-1,2-diol.
Benzil: An oxidized derivative of 1,2-diphenylethane-1,2-diol.
Uniqueness
1,2-Ethane-1,2-d2-diol, 1,2-diphenyl- is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications, such as enhanced stability and the ability to trace biochemical pathways more effectively. This makes it a valuable tool in various scientific studies .
Properties
IUPAC Name |
1,2-dideuterio-1,2-diphenylethane-1,2-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H/i13D,14D | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPDTPWNFBQHEB-FLZZRPEZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C1=CC=CC=C1)(C([2H])(C2=CC=CC=C2)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001285996 | |
Record name | 1,2-Ethane-1,2-d2-diol, 1,2-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001285996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36239-19-7 | |
Record name | 1,2-Ethane-1,2-d2-diol, 1,2-diphenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36239-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Ethane-1,2-d2-diol, 1,2-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001285996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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